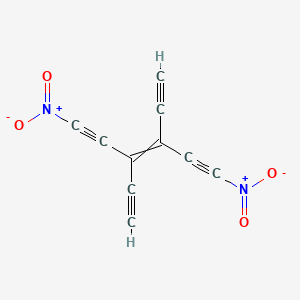
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne is an organic compound characterized by its unique structure, which includes ethynyl and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with hex-3-ene-1,5-diyne as the base structure.
Functional Group Addition: Ethynyl groups are introduced at the 3 and 4 positions through a palladium-catalyzed coupling reaction.
Nitration: The final step involves the nitration of the compound to introduce nitro groups at the 1 and 6 positions. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
作用機序
The mechanism of action of 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne involves its interaction with molecular targets through its ethynyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Electron Transfer: The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species.
Covalent Bond Formation: The ethynyl groups can form covalent bonds with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
- 3,4-Diethynyl-1-nitrohex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- 3,4-Diethynyl-1,6-dinitrohex-3-ene-1,5-diyne
Uniqueness
This compound is unique due to the presence of both ethynyl and nitro groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research fields.
特性
CAS番号 |
823813-68-9 |
|---|---|
分子式 |
C10H2N2O4 |
分子量 |
214.13 g/mol |
IUPAC名 |
3,4-diethynyl-1,6-dinitrohex-3-en-1,5-diyne |
InChI |
InChI=1S/C10H2N2O4/c1-3-9(5-7-11(13)14)10(4-2)6-8-12(15)16/h1-2H |
InChIキー |
XLNLYVDLEFTRHQ-UHFFFAOYSA-N |
正規SMILES |
C#CC(=C(C#C)C#C[N+](=O)[O-])C#C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


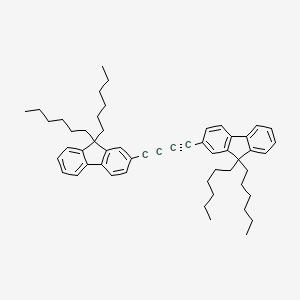
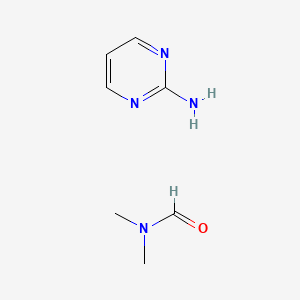
![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14215436.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)
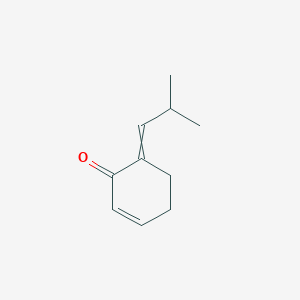

![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
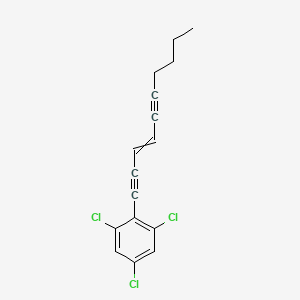


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)

